molecular formula C18H26BrNO3 B10800850 Unii-5C466YE009

Unii-5C466YE009

Cat. No.: B10800850
M. Wt: 384.3 g/mol
InChI Key: XMLNCADGRIEXPK-UMODREBCSA-M
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Preparation Methods

The synthesis of hyoscyamine methylbromide involves the reaction of hyoscyamine with methyl bromide. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. Industrial production methods may involve the use of advanced chemical reactors and purification techniques to obtain high-purity hyoscyamine methylbromide .

Chemical Reactions Analysis

Hyoscyamine methylbromide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.

    Reduction: Reduction reactions can convert hyoscyamine methylbromide into its reduced forms.

    Substitution: The compound can undergo substitution reactions where the bromide group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

Hyoscyamine methylbromide has several scientific research applications:

Mechanism of Action

Hyoscyamine methylbromide exerts its effects by antagonizing muscarinic acetylcholine receptors. This action inhibits the binding of acetylcholine to these receptors, thereby reducing the activity of the parasympathetic nervous system. The molecular targets involved include various subtypes of muscarinic receptors, and the pathways affected are those related to smooth muscle contraction and glandular secretion .

Comparison with Similar Compounds

Hyoscyamine methylbromide can be compared with other muscarinic receptor antagonists such as atropine and scopolamine. While all these compounds share similar mechanisms of action, hyoscyamine methylbromide is unique in its specific binding affinity and pharmacokinetic properties. Similar compounds include:

Properties

Molecular Formula

C18H26BrNO3

Molecular Weight

384.3 g/mol

IUPAC Name

[(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide

InChI

InChI=1S/C18H26NO3.BrH/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13;/h3-7,14-17,20H,8-12H2,1-2H3;1H/q+1;/p-1/t14-,15?,16?,17+;/m0./s1

InChI Key

XMLNCADGRIEXPK-UMODREBCSA-M

Isomeric SMILES

C[N+]1([C@H]2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3)C.[Br-]

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]

Origin of Product

United States

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